[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate
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Overview
Description
[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate is a complex organic compound with a molecular formula of C22H26O12 and a molecular weight of 482.43 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with a glycosyl donor such as 4-hydroxy-2-methoxyphenol. The reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps like purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Scientific Research Applications
[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Therapeutic Effects: The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares the benzoate structure but lacks the glycosyl moiety.
4-Hydroxy-2-methoxyphenol: Contains the phenol structure but lacks the benzoate and glycosyl components.
Uniqueness
The uniqueness of [3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate lies in its combined structure of benzoate, phenol, and glycosyl moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26O12 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O12/c1-29-13-8-11(23)4-5-12(13)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3 |
InChI Key |
ZPJXHZWSVVTKED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)OC)O)O)O |
Origin of Product |
United States |
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